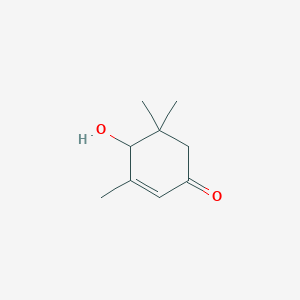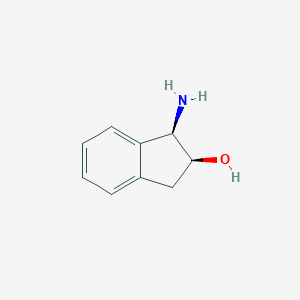
Dioctadecyl phthalate
Übersicht
Beschreibung
Dioctadecyl phthalate, also known as Distearyl phthalate, is a compound with the molecular formula C44H78O4 . It is a type of phthalate, which are esters of phthalic acid. Phthalates are mainly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
Synthesis Analysis
Phthalates are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . The number of phthalates analyzed has increased over the last 15 years, with methods of sample preparation progressing from simple liquid-liquid extraction using organic solvents to solid-phase microextraction techniques .
Molecular Structure Analysis
The molecular structure of Dioctadecyl phthalate consists of a phthalate core with two octadecyl side chains . The InChI representation of its structure is InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 .
Chemical Reactions Analysis
Phthalates, including Dioctadecyl phthalate, can modify the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, phthalates can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression associated with reproduction .
Physical And Chemical Properties Analysis
Dioctadecyl phthalate has a molecular weight of 671.1 g/mol . Its physical and chemical properties, including its environmental fate, transport, and transformation/degradation under natural conditions, are highly dependent on these properties .
Wissenschaftliche Forschungsanwendungen
Food Industry Applications
Phthalates like Dioctadecyl phthalate can be found in the food industry due to their presence in plastics that come into contact with food. They can leach into food products from packaging materials, affecting food safety and quality. Research has shown that phthalates can accumulate along the food production chain, leading to potential health concerns .
Medical Device Manufacturing
In the medical field, Dioctadecyl phthalate may be used in the production of flexible medical devices such as tubing and blood bags. The compound imparts flexibility and durability to these products. However, there is growing concern about the leaching of phthalates from these devices, which could pose health risks to patients .
Environmental Contaminant Analysis
Dioctadecyl phthalate is an environmental contaminant due to its widespread use and persistence. It is subject to research regarding its distribution in the environment and its effects on ecosystems. Studies often focus on its occurrence in water bodies and soil, assessing the risks it poses to both wildlife and human health .
Endocrine Disruption Research
As an endocrine disruptor, Dioctadecyl phthalate is extensively studied for its impact on hormonal systems. Research in this area explores how exposure to phthalates can affect reproductive health, development, and metabolic processes in both humans and animals .
Toxicokinetics and Metabolism Studies
Scientific research also delves into the toxicokinetics of Dioctadecyl phthalate—how it is absorbed, distributed, metabolized, and excreted in organisms. Understanding the metabolic pathways and the major metabolites of Dioctadecyl phthalate is crucial for assessing its toxicity and potential health risks .
Nanotechnology and Drug Delivery Systems
Dioctadecyl phthalate may be involved in the development of nanotechnology applications, particularly in designing drug delivery systems. Its properties can be utilized to create nanoparticles that can carry drugs to targeted areas in the body, enhancing the efficacy of treatments for diseases like cancer .
Risk Assessment and Regulatory Science
Research on Dioctadecyl phthalate contributes to the field of regulatory science, where it informs risk assessments and the establishment of safety standards. Studies help determine tolerable daily intake levels and guide legislation to protect public health and the environment .
Material Science and Polymer Research
In material science, Dioctadecyl phthalate is studied for its role as a plasticizer in polymers. Research in this field explores how it affects the properties of plastics, such as flexibility, durability, and resistance to degradation. This has implications for the development of new materials and products .
Safety And Hazards
Zukünftige Richtungen
Phthalates have been identified as endocrine-disrupting chemicals with potential adverse health effects in humans . Future interventions should explore strategies to reduce EDC exposure, especially among LMW phthalates, incorporate strategies that targeting specific sources of exposure, encourage behavioral change (i.e., handwashing), and pre-test alternatives items for contamination . There is also a need for more research on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrices .
Eigenschaften
IUPAC Name |
dioctadecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMBXOZOISLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065707 | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctadecyl phthalate | |
CAS RN |
14117-96-5 | |
| Record name | Distearyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Distearyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioctadecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for producing Dioctadecyl phthalate using Titanium(IV) butoxide as a catalyst?
A1: The research article describes a synthetic route for Dioctadecyl phthalate utilizing phthalic anhydride and stearyl alcohol as starting materials. [] Titanium(IV) butoxide (Ti(OC4H9)4) acts as a catalyst to facilitate the esterification reaction. The optimal conditions involve a molar ratio of 2.2:1 for stearyl alcohol to phthalic anhydride and a catalyst loading of 0.75 wt% (relative to phthalic anhydride). Conducting the reaction at 200°C for 1 hour yields a high esterification rate of 98.2%, which can be further increased to 99.9% with a reaction time of 1.5 hours. This method is advantageous due to its short reaction time, low catalyst loading, and high catalytic activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)








amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)

